An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-fluorophenol (CAS Number: 1996-41-4)
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-fluorophenol (CAS Number: 1996-41-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-fluorophenol (CAS No. 1996-41-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed data, experimental protocols, and visual representations of key processes.
Core Physicochemical Data
2-Chloro-4-fluorophenol is a halogenated aromatic compound with the molecular formula C₆H₄ClFO.[1] Its chemical structure and key identifiers are summarized below.
Table 1: Chemical Identifiers for 2-Chloro-4-fluorophenol
| Identifier | Value |
| CAS Number | 1996-41-4 |
| IUPAC Name | 2-chloro-4-fluorophenol[1] |
| Molecular Formula | C₆H₄ClFO[1] |
| Molecular Weight | 146.55 g/mol [2] |
| SMILES String | Oc1ccc(F)cc1Cl[2] |
| InChI | 1S/C6H4ClFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H[2] |
| InChIKey | IGYXYGDEYHNFFT-UHFFFAOYSA-N[2] |
The quantitative physical and chemical properties of 2-Chloro-4-fluorophenol are crucial for its application in various experimental and industrial settings. These properties are detailed in the following table.
Table 2: Physical and Chemical Properties of 2-Chloro-4-fluorophenol
| Property | Value | Source |
| Appearance | Solid[2] | |
| Melting Point | 23 °C (lit.) | [2] |
| Boiling Point | 88 °C at 4 mmHg (lit.) | [2] |
| Density | 1.344 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.53 (lit.) | [2] |
Synthesis of 2-Chloro-4-fluorophenol
A common method for the synthesis of 2-Chloro-4-fluorophenol involves the direct chlorination of 4-fluorophenol.[3][4] This process is typically carried out by reacting 4-fluorophenol with a chlorinating agent, such as chlorine gas, in the absence of a catalyst.[3] The reaction can be performed with liquid 4-fluorophenol or with 4-fluorophenol dissolved in a suitable organic solvent.[3]
Experimental Protocols
The following sections detail the methodologies for determining key physical properties of organic compounds like 2-Chloro-4-fluorophenol.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A pure crystalline solid typically exhibits a sharp melting point, while impurities will lower and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.[5]
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
If using a Thiele tube, attach the capillary tube to a thermometer with a rubber band and immerse it in the oil bath.[7]
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7]
Apparatus:
-
Thiele tube filled with mineral oil
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or tubing segment
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Place a few drops of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the sample.[8]
-
Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is near the thermometer bulb.[9]
-
Suspend the thermometer and test tube assembly in the Thiele tube, with the sample positioned near the middle of the oil.[8]
-
Gently heat the side arm of the Thiele tube with a small flame.[10]
-
Observe a stream of bubbles emerging from the open end of the capillary tube as the liquid heats up and boils.
-
When a continuous and rapid stream of bubbles is observed, remove the heat and allow the apparatus to cool.[9]
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8]
Solubility Determination
Determining the solubility of a compound in various solvents can provide valuable information about its polarity and the presence of acidic or basic functional groups.[11]
Apparatus:
-
Small test tubes
-
Spatula or dropper
-
Stirring rod
-
Solvents (e.g., water, 5% NaOH, 5% HCl, ether)
Procedure:
-
Place approximately 10 mg of the solid sample (or 2-3 drops of a liquid) into a small test tube.[12]
-
Add about 0.75 mL of the chosen solvent in small portions.[13]
-
Vigorously shake the test tube or stir with a glass rod for about 60 seconds.[14]
-
Observe whether the compound dissolves completely (soluble), partially, or not at all (insoluble).[14]
-
If the compound is soluble in water, the pH of the solution can be tested with litmus paper to determine if it is acidic, basic, or neutral.[12]
-
For water-insoluble compounds, solubility tests in acidic (5% HCl) and basic (5% NaOH) solutions can indicate the presence of basic or acidic functional groups, respectively.[15]
Experimental Workflow for Compound Identification
The following diagram illustrates a general workflow for the identification of an unknown organic compound, utilizing the experimental protocols described above.
Safety Information
2-Chloro-4-fluorophenol is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). The tabulated data, along with the described experimental protocols and visual workflows, offer a comprehensive resource for scientists and researchers. A thorough understanding of these properties is essential for the safe and effective use of this compound in synthetic chemistry and drug development.
References
- 1. 2-Chloro-4-fluorophenol | C6H4ClFO | CID 74814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-fluorophenol 99 1996-41-4 [sigmaaldrich.com]
- 3. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol - Google Patents [patents.google.com]
- 4. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chymist.com [chymist.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. m.youtube.com [m.youtube.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. www1.udel.edu [www1.udel.edu]
